molecular formula C10H11N3O B11907416 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-71-0

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B11907416
CAS No.: 59026-71-0
M. Wt: 189.21 g/mol
InChI Key: DNLUREBCZRJHKN-UHFFFAOYSA-N
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Description

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,6-dimethylpyrazole with ethyl acetoacetate, followed by cyclization to form the pyrazolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The nitrogen-rich pyrazole ring facilitates electrophilic aromatic substitution. In one protocol, treatment with chloroacetyl chloride under Friedel-Crafts conditions introduces acyl groups at the reactive C3 position . Reactivity trends correlate with electron density distribution:

ReagentConditionsProductYield (%)
Ac₂O/H₂SO₄80°C, 3 hAcetylated derivative at C378
HNO₃ (conc.)/H₂SO₄0–5°C, 2 hNitro-substituted analog at C465
Br₂ in CHCl₃RT, 1 hDibrominated product (C3 and C7)82

Electron-withdrawing substituents on the pyridine ring deactivate the system, requiring harsher conditions .

Ketone Functional Group Reactivity

The ethanone moiety undergoes classical carbonyl reactions:

(a) Condensation Reactions

Reaction with hydrazine hydrate produces the corresponding hydrazide (mp 240–242°C), which further reacts with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to form N-arylidene hydrazones (5a–c) :

General Procedure :

  • Hydrazide (0.002 mol) + aldehyde (0.002 mol) in ethanol

  • Catalytic piperidine, reflux 5 h

  • Isolated yields: 70–85%

AldehydeProduct MP (°C)IR ν(C=N) (cm⁻¹)
Benzaldehyde158–1601625
4-Methoxybenzaldehyde145–1471618
4-Hydroxybenzaldehyde172–1741632

(b) Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, though competing pyrazole ring hydrogenation occurs above 50 psi .

Heterocyclic Annulation Reactions

The compound serves as a precursor for fused polyheterocycles:

(a) Pyrazolotriazine Formation
Diazotization of the hydrazide derivative (4) followed by coupling with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) yields pyridopyrazolo-triazines :

Coupling PartnerReaction Time (h)Product StructureYield (%)
Malononitrile1Triazine-carbonitrile derivative75
Ethyl acetoacetate3Carboxylate-substituted triazine68
Pentan-2,4-dione2Acetylated triazine72

Characteristic 1H^1H NMR shifts:

  • Triazine protons: δ 8.2–8.6 ppm (d, J = 8.5 Hz)

  • Methyl groups: δ 2.1–2.4 ppm (s)

(b) Thienopyridine Synthesis
Reaction with Lawesson’s reagent (2.2 equiv, toluene, reflux) converts the ketone to a thioketone, which undergoes cyclization with α-haloketones to form thieno[2,3-b]pyridine derivatives .

Coordination Chemistry

The pyridinic nitrogen participates in metal complexation. With Ru(III)/Os(II) precursors, it forms octahedral complexes showing anticancer activity :

Metal CenterLigand RatioΛ (S cm² mol⁻¹)IC₅₀ (μM, HeLa cells)
Ru(η⁶-cymene)1:178.41.2 ± 0.3
Os(η⁶-cymene)1:165.90.8 ± 0.2

X-ray crystallography confirms N^pyridine–M bonding (avg. bond length: 2.05 Å) .

Stability Under Synthetic Conditions

The compound remains intact under:

  • Acidic media (HCl, up to 6 N, 24 h)

  • Basic conditions (NaOH 10%, 3 h reflux)

  • Microwave irradiation (300 W, 483 K, 20 min)

Decomposition occurs in strong oxidizing agents (KMnO₄, CrO₃) via ring cleavage.

Scientific Research Applications

Numerous studies have highlighted the biological activities of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Potential : Some investigations have pointed to its neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold for drug development:

Table 1: Comparative Analysis of Related Compounds

Compound NameStructureKey Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneStructureLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStructureDifferent substitution pattern; studied for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineStructureContains an acetyl group; known for anticancer activity.

These comparisons highlight the diversity within the pyrazolo[3,4-b]pyridine class and underscore the unique properties of this compound due to its specific substituents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The IC50_{50} values were determined using MTT assays, revealing potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research involving disk diffusion methods showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazolopyridine derivatives.

Biological Activity

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. It features a pyrazole ring fused with a pyridine structure and an ethanone functional group at the 5-position. The presence of dimethyl substitutions at the 1 and 6 positions enhances its biological profile.

Property Value
Molecular FormulaC12H12N2O
CAS Number302932-10-1
Structural FormulaStructure

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, potentially involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have detailed the biological activity of related pyrazolo compounds:

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that derivatives of pyrazolo compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted structure-activity relationships (SAR) that could be applied to optimize the efficacy of this compound .
  • In Vivo Studies : Research involving animal models indicated that pyrazolo derivatives could significantly reduce tumor size in xenograft models of breast and prostate cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStudied primarily for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineContains an acetyl group; known for its anticancer activity.

Properties

CAS No.

59026-71-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3

InChI Key

DNLUREBCZRJHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C)C(=O)C

Origin of Product

United States

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